![molecular formula C19H20ClNO4 B1379889 Bezafibrate D6 (dimethyl D6) CAS No. 1219802-74-0](/img/structure/B1379889.png)
Bezafibrate D6 (dimethyl D6)
Overview
Description
Bezafibrate D6 (dimethyl D6) is a stable isotope-labelled form of Bezafibrate . It is used as a reference material in pharmaceutical toxicology . Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides .
Molecular Structure Analysis
The molecular formula of Bezafibrate D6 (dimethyl D6) is C19 2H6 H14 Cl N O4 . Its molecular weight is 367.86 .Scientific Research Applications
Comprehensive Analysis of Bezafibrate-d6 Applications in Scientific Research
Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a deuterium-labeled analog of Bezafibrate. It is primarily used in scientific research to study the drug’s metabolism, distribution, and pharmacokinetic properties. Below is a detailed analysis of the unique applications of Bezafibrate-d6 in various fields of scientific research.
Diabetes Mellitus Type 2 Management: Bezafibrate-d6 is used to investigate the effects of Bezafibrate on glucose metabolism. Studies have shown that Bezafibrate can improve insulin sensitivity and metabolic flexibility in diabetic models . By using Bezafibrate-d6, researchers can trace and understand the drug’s impact on gene expression related to inflammatory processes and insulin target gene transcripts .
Type 1 Diabetes Research: In type 1 diabetes research, Bezafibrate-d6 helps in studying the potential benefits of Bezafibrate on hyperglycemia and glucose tolerance. The compound aids in exploring how Bezafibrate may suppress hepatic inflammatory pathways and enhance mitochondrial mass and function in the liver .
Dyslipidemia and Lipid Metabolism: Bezafibrate-d6 is instrumental in researching the drug’s role in treating dyslipidemia. It is used to analyze how Bezafibrate, as a pan-PPAR agonist, affects lipid levels by activating peroxisome proliferator-activated receptors . This research can lead to better understanding and treatment of lipid disorders.
Obesity-Related Metabolic Disorders: The compound is also used to study the effects of Bezafibrate on obesity-related metabolic disorders. Researchers use Bezafibrate-d6 to observe changes in mRNA levels of adipocyte markers and to compare them with the effects of leptin treatment .
Pharmacokinetics and Drug Metabolism: Bezafibrate-d6 serves as a tracer to study the pharmacokinetics of Bezafibrate. It allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing insights into its metabolic pathways and potential interactions with other substances.
Development of Antidiabetic Medications: Research using Bezafibrate-d6 can contribute to the development of new antidiabetic medications. By understanding Bezafibrate’s mechanism of action and its impact on PPARs, scientists can design drugs that target similar pathways to treat diabetes more effectively .
Mitochondrial Function and Energy Metabolism: Bezafibrate-d6 is used to explore Bezafibrate’s role in enhancing mitochondrial function and energy metabolism. This research is crucial for understanding how the drug can improve metabolic conditions and potentially treat metabolic syndromes .
Inflammatory Pathways and Hepatic Health: Lastly, Bezafibrate-d6 helps in examining the drug’s ability to modulate inflammatory pathways in the liver. This is particularly important for conditions where inflammation plays a key role in disease progression, such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis .
Mechanism of Action
Target of Action
Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a lipid-lowering fibrate that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs). It is an agonist of PPARs, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
Bezafibrate-d6 interacts with its targets, the PPARs, and induces changes in the expression of genes. It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. Certain other investigations have also suggested that the substance might also elicit some effects on ppar-gamma and ppar-delta too . This interaction results in the lowering of cholesterol and triglycerides, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) .
Biochemical Pathways
Bezafibrate-d6 affects several biochemical pathways. It lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It has been reported to have biochemical efficacy for patients with primary biliary cirrhosis (PBC) refractory to ursodeoxycholic acid (UDCA) .
Pharmacokinetics
The pharmacokinetics of Bezafibrate-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .
Result of Action
The molecular and cellular effects of Bezafibrate-d6’s action include the lowering of cholesterol and triglycerides, decreasing LDL, and increasing HDL . It has been shown to significantly decrease the prevalence of small, dense LDL particles, remnants, induce atherosclerotic plaque regression in the thoracic and abdominal aorta, and improve endothelial function .
properties
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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